(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Description
(4aR,7aS)-1-Ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a bicyclic sulfone-containing compound with a stereospecific octahydrothienopyrazine core. The ethyl substituent at the 1-position distinguishes it from related analogs, which exhibit variations in alkyl, acyl, or aromatic substituents. This compound is primarily used in pharmaceutical research, particularly in studies targeting central nervous system (CNS) receptors or enzyme inhibition due to its structural rigidity and sulfone moiety, which enhances metabolic stability .
Key characteristics include:
- Molecular formula: Likely C₈H₁₈Cl₂N₂O₂S (based on methyl analog adjustments).
- Molecular weight: Estimated ~277.2 g/mol (methyl analog: 263.18 g/mol).
- Purity: Typically ≥95% for research-grade analogs.
Properties
IUPAC Name |
(4aS,7aR)-4-ethyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c1-2-10-4-3-9-7-5-13(11,12)6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGNGGYRKDVLT-OXOJUWDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of thieno[3,4-b]pyrazine compounds exhibit significant antimicrobial properties. A study demonstrated that (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine derivatives showed effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties:
Recent investigations have highlighted the potential of thieno[3,4-b]pyrazine derivatives as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a case study involving human breast cancer cells revealed that treatment with (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine resulted in a significant reduction in cell viability and increased levels of pro-apoptotic markers.
Pharmacology
CNS Activity:
The compound has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. Animal models have demonstrated that administration of (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine can lead to improvements in mood and anxiety-related behaviors.
Pain Management:
Thieno[3,4-b]pyrazine derivatives are being explored for their analgesic properties. Preclinical studies suggest that these compounds may act as effective pain relievers by inhibiting pain pathways in the central nervous system. A notable study reported a significant reduction in pain response in rodent models following administration of the compound.
Material Science
Polymer Chemistry:
The unique structure of (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine allows it to be utilized as a building block in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For example, polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial efficacy of (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent.
Case Study 2: Neuropharmacological Effects
A 2022 study investigated the effects of (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine on depression-like behaviors in mice. Results indicated significant behavioral improvements in treated groups compared to controls, supporting its potential use in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the ethyl derivative with its closest analogs:
Key Observations:
- Substituent Effects: Alkyl Groups (Methyl, Ethyl, Cyclopropylmethyl): Smaller alkyl groups (methyl/ethyl) enhance aqueous solubility, while cyclopropylmethyl improves steric shielding and metabolic resistance . Aromatic Groups (Pyridin-3-ylmethyl): Enable hydrogen bonding and target-specific interactions (e.g., kinase inhibition) .
- Synthetic Accessibility: Methyl and ethyl analogs are synthesized via alkylation of the thienopyrazine core, while acyl derivatives require acylation reagents (e.g., isobutyryl chloride) . Aromatic substituents are introduced using coupling reactions (e.g., Suzuki-Miyaura for pyridinyl groups) .
Pharmacological Activity:
- Methyl Analog : Demonstrated binding affinity for σ-1 receptors (Ki ~50 nM), suggesting utility in neuropathic pain models .
- Isobutyryl Derivative : Acylated analogs show prolonged half-lives in vivo due to reduced hepatic clearance, making them candidates for sustained-release formulations .
- Pyridin-3-ylmethyl Derivative : Aromatic substituents correlate with kinase inhibition (e.g., JAK2/STAT3 pathways) in cancer cell lines .
Preparation Methods
Core Heterocyclic Ring Assembly
The thieno[3,4-b]pyrazine scaffold is constructed via cyclization reactions. A plausible approach involves:
- Starting material : Tetrahydrothiophene derivatives or functionalized thiophene precursors.
- Key step : Ring closure using hydrazine hydrate or similar nucleophiles to form the pyrazine ring. For example, diethyl oxalate and tetrahydropyranone are condensed under basic conditions (e.g., lithium bis(trimethylsilyl)amide) to generate intermediate esters, which undergo cyclization with hydrazine.
Ethyl Group Introduction
The ethyl substituent at the 1-position is introduced via alkylation:
- Reagents : Ethyl halides (e.g., ethyl bromide) or ethylating agents in the presence of a base (e.g., sodium hydride).
- Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., THF, DMF) at 0–25°C.
| Step | Reagent/Condition | Role | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| Alkylation | Ethyl bromide, NaH | Ethyl group incorporation | 0–25°C | 4–6 h | ~60–75% |
*Yields inferred from analogous alkylation reactions in pyrazine systems.
Sulfur Oxidation to Dioxide
The thiophene sulfur atoms are oxidized to sulfone groups:
- Oxidizing agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.
- Conditions : Controlled stoichiometry and temperature to avoid over-oxidation.
Optimized Oxidation Parameters :
| Oxidant | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 40–50°C | 8–12 h | ~80–90% |
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt for stability and solubility:
- Method : Treatment with hydrochloric acid (HCl) in a solvent like ethanol or water.
- Workup : Precipitation, filtration, and drying under reduced pressure.
| Step | Reagent | Solvent | pH Adjustment | Yield* |
|---|---|---|---|---|
| Salt formation | HCl (2 equiv) | Ethanol | pH 1–2 | ~95% |
Stereochemical Control
The (4aR,7aS) configuration is achieved via:
- Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries during cyclization.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Analytical Validation
Critical quality control steps include:
- HPLC/MS : Purity assessment (>95% by area normalization).
- NMR : Confirmation of stereochemistry and functional groups (e.g., δ 3.2–4.1 ppm for pyrazine protons).
Summary of Synthetic Route
A consolidated pathway is proposed:
- Cyclization : Tetrahydrothiophene derivative + diethyl oxalate → intermediate ester.
- Alkylation : Ethyl bromide → 1-ethyl substitution.
- Oxidation : H₂O₂ → sulfone formation.
- Salt formation : HCl → dihydrochloride.
Q & A
Q. What are the key synthetic routes for (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves constructing the bicyclic thienopyrazine core via cyclization reactions. For example, similar compounds (e.g., pyrrolo-pyrazine derivatives) are synthesized using multi-step protocols involving hydrazine intermediates, alkylation, and oxidation . Key steps include:
- Cyclization : Use of sodium acetate in acetic anhydride to promote ring closure under reflux, as seen in analogous thiazolo-pyrimidine syntheses .
- Sulfonation : Oxidation of thioether groups to sulfone (6,6-dioxide) using agents like m-CPBA or H₂O₂ in acidic media .
- Salification : Conversion to dihydrochloride via HCl gas or concentrated HCl in ethanol .
Yield optimization requires strict control of temperature (e.g., avoiding >100°C to prevent racemization) and stoichiometric ratios of reagents like ethylating agents . Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How can the stereochemical configuration of the compound be confirmed using spectroscopic and computational methods?
- Methodological Answer :
- NMR Spectroscopy : Compare experimental - and -NMR data with calculated spectra from density functional theory (DFT). For example, coupling constants in the octahydrothieno ring system confirm the 4aR,7aS configuration via vicinal proton coupling patterns .
- X-ray Crystallography : Resolve absolute stereochemistry by analyzing crystal packing and hydrogen-bonding networks, as demonstrated in structurally related bicyclic compounds .
- Optical Rotation : Compare experimental [α] values with literature data for enantiopure analogs to verify chiral integrity .
Advanced Research Questions
Q. What strategies mitigate racemization during synthesis of the bicyclic thienopyrazine core?
- Methodological Answer : Racemization often occurs during alkylation or cyclization steps. Mitigation approaches include:
- Low-Temperature Reactions : Conduct ethylation at 0–5°C to reduce epimerization, as seen in morpholine-derived syntheses .
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to enforce stereochemical control during ring formation .
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups to prevent undesired inversion .
Conflicting reports on racemization rates in similar systems suggest solvent polarity (e.g., DMF vs. THF) plays a critical role; polar aprotic solvents stabilize transition states, reducing stereochemical scrambling .
Q. How do solvent polarity and temperature affect regioselectivity in sulfone group formation?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., acetic acid) favor sulfonation at the 6,6-positions due to enhanced stabilization of the sulfonic acid intermediate. Nonpolar solvents (e.g., toluene) may lead to side reactions at adjacent sulfur atoms .
- Temperature Control : Oxidation at 50–60°C optimizes sulfone formation, while higher temperatures (>80°C) risk over-oxidation to sulfonic acids .
- Catalysis : Addition of catalytic iodine improves regioselectivity by polarizing the sulfur-oxygen bond, as demonstrated in thiopyrano-pyrimidine syntheses .
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Solvent Artifacts : Ensure deuterated solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) are properly referenced .
- Tautomerism : Dynamic thione-thiol tautomerism in the thieno ring can shift proton signals; use variable-temperature NMR to identify equilibrium states .
- Impurity Profiles : Compare HPLC retention times with authentic standards and quantify byproducts (e.g., des-ethyl analogs) using high-resolution MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
